5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
Overview
Description
5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a chemical compound characterized by its unique structure, which includes a quinazolinone core with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the formation of the quinazolinone core. One common synthetic route includes the reaction of anthranilic acid with an appropriate trifluoromethylating agent, followed by cyclization and methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in organic synthesis.
Biology: In biological research, 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals or as an active ingredient in drug formulations.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, materials, and other chemical products. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethyl)benzoic acid
2-Methyl-5-(trifluoromethyl)quinoline
2-Methyl-5-(trifluoromethyl)pyridine
Uniqueness: 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one stands out due to its quinazolinone core, which provides a distinct structural framework compared to other trifluoromethyl-containing compounds. This structural uniqueness contributes to its diverse applications and potential advantages in various fields.
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)8(16)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVSELUSQRNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(NC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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